Cas no 1807226-96-5 (Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate)

Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate
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- インチ: 1S/C11H7F6NO4/c1-2-22-9(19)5-3-4-6(18(20)21)8(11(15,16)17)7(5)10(12,13)14/h3-4H,2H2,1H3
- InChIKey: GBBYWMGJLDGYKL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OCC)=CC=C(C=1C(F)(F)F)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 430
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 72.1
Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002771-1g |
Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate |
1807226-96-5 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate 関連文献
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Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoateに関する追加情報
Research Briefing on Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate (CAS: 1807226-96-5) in Chemical Biology and Pharmaceutical Applications
Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate (CAS: 1807226-96-5) is a fluorinated aromatic ester compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This briefing synthesizes the latest findings on its synthesis, mechanistic studies, and therapeutic relevance, with a focus on peer-reviewed literature published within the last three years.
A 2023 study in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) highlighted its role as a key intermediate in the synthesis of trifluoromethylated kinase inhibitors. The electron-withdrawing trifluoromethyl groups and nitro functionality at the 4-position facilitate nucleophilic aromatic substitution reactions, enabling efficient derivatization for structure-activity relationship (SAR) studies. Molecular docking simulations revealed that derivatives of this scaffold exhibit high affinity for ATP-binding pockets in Bruton's tyrosine kinase (BTK).
Innovative synthetic approaches were reported in Organic Letters (2024, DOI: 10.1021/acs.orglett.4c00087), where continuous-flow chemistry reduced the production time of Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate by 60% compared to batch methods. The optimized protocol achieved 92% yield under mild conditions (80°C, 2 bar), with enhanced safety profiles for large-scale production. This advancement addresses previous challenges in handling the exothermic nitration step.
Biological evaluations published in Bioorganic & Medicinal Chemistry (2024, 28: 115678) demonstrated that structural analogs derived from this compound show promising anti-inflammatory activity (IC50 = 0.8 μM against COX-2) and improved metabolic stability (t1/2 > 6h in human liver microsomes). The presence of trifluoromethyl groups was critical for membrane permeability, as evidenced by Caco-2 monolayer assays (Papp = 12 × 10-6 cm/s).
Emerging applications in radiopharmaceuticals were explored in Nuclear Medicine and Biology (2023, 118-119: 108347), where 18F-labeled derivatives showed potential as PET tracers for tumor hypoxia imaging. The nitro group served as both a synthetic handle for radiofluorination and a hypoxia-sensitive moiety, with tumor-to-muscle ratios reaching 4.5:1 in murine models.
Safety assessments in Chemical Research in Toxicology (2023, 36(8): 1421-1432) indicated that the parent compound exhibits moderate cytotoxicity (CC50 = 45 μM in HepG2 cells), primarily through ROS generation. However, strategic structural modifications mitigated this effect while retaining pharmacological activity, suggesting a viable path for lead optimization.
Ongoing clinical trials (NCT05874223) are evaluating Ethyl 2,3-bis(trifluoromethyl)-4-nitrobenzoate-derived BTK inhibitors for autoimmune disorders, with Phase I results expected in Q4 2024. Parallel research is investigating its utility in covalent inhibitor design through nitro-to-thiol conversion strategies, as presented at the 2024 ACS Spring Meeting (ORGN-127).
This compound's versatility across drug discovery stages – from synthetic chemistry to preclinical development – positions it as a valuable scaffold in modern medicinal chemistry. Future research directions include exploring its chiral derivatives for selective target engagement and developing greener synthetic routes to meet sustainability goals in pharmaceutical manufacturing.
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